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Compound of Interest

Compound Name: Phenyiltrimethylammonium

Cat. No.: B184261

An Overview of a Versatile Quaternary Ammonium Compound in Research and Development

This technical guide provides a comprehensive overview of phenyltrimethylammonium
(PTMA), a quaternary ammonium compound with significant applications in organic synthesis,
pharmacology, and materials science. This document is intended for researchers, scientists,
and drug development professionals, offering detailed information on its chemical properties,
synthesis, biological activity, and relevant experimental methodologies.

Chemical and Physical Properties

Phenyltrimethylammonium is a quaternary ammonium cation. It consists of a central nitrogen
atom covalently bonded to three methyl groups and one phenyl group, resulting in a permanent
positive charge.[1][2] It is typically used and supplied as a salt with various anions, most
commonly chloride, bromide, or iodide. The properties of the salt can vary depending on the
counter-ion.

Table 1: Physical and Chemical Properties of Phenyltrimethylammonium Salts
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Phenyltrimethylam

Phenyltrimethylam

Property : : : . : .
monium Chloride monium lodide monium (Cation)
N,N,N-

Synonyms Trimethylanilinium Trimethylanilinium[3]
chloride, PTMACI2]

CAS Number 138-24-9 98-04-4[4] 3426-74-2[5]

Molecular Formula CoH14CIN CoH14IN CoH14N*[3]

Molecular Weight 171.67 g/mol 263.12 g/mol 136.21 g/mol [3]
White to off-white White to slightly green

Appearance _
crystalline powder|[6] crystals[4]

Melting Point 235-243 °C[6] 227 °C (sublimes)[4]

N Freely soluble in water  Soluble in water and

Solubility
(333 g/L)[6] methanol[4]

pH (2% wi/v solution) 4.7 - 6.8[6] Not specified

Assay Purity >99.0%]6] Not specified

Synthesis and Purification

The most common method for synthesizing phenyltrimethylammonium salts is through the

quaternization of an aniline precursor. Two primary routes are the exhaustive methylation of

aniline or the direct methylation of N,N-dimethylaniline.

Synthesis from N,N-Dimethylaniline

This method involves the reaction of N,N-dimethylaniline with a methylating agent, such as a

methyl halide (e.g., methyl iodide) or methyl triflate.[7]
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Caption: General workflow for the synthesis of phenyltrimethylammonium iodide.

Synthesis from Aniline (Exhaustive Methylation)

This route involves reacting aniline with an excess of a methylating agent, typically methyl
iodide, in the presence of a base to neutralize the hydrogen iodide formed during the reaction.

[7]
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Key Applications

Phenyltrimethylammonium salts are valued for their versatility in both laboratory and
industrial settings.

¢ Phase Transfer Catalyst (PTC): PTMAC is widely used as a phase transfer catalyst,
facilitating reactions between reactants in immiscible phases (e.g., agueous and organic),
which enhances reaction rates and yields.[6][8]

» Organic Synthesis: It serves as a reagent or intermediate in various organic reactions. Its
derivatives, such as phenyltrimethylammonium tribromide (PTAT), are stable and effective
brominating agents, offering a safer alternative to liquid bromine.[9]

o Pharmaceutical and Agrochemical Industries: It is employed in the synthesis of active
pharmaceutical ingredients (APIs) and agrochemicals, often leveraging its properties as a
phase transfer catalyst.[6][3]

» Disinfectant and Antimicrobial Agent: Like many quaternary ammonium compounds, it
possesses biocidal properties due to its ability to disrupt microbial cell membranes.[1]

Biological Activity and Mechanism of Action

Phenyltrimethylammonium's structure, particularly the quaternary ammonium head group,
allows it to interact with biological targets that recognize acetylcholine (ACh).

Interaction with Cholinesterases

Phenyltrimethylammonium is known to interact with acetylcholinesterase (AChE), the
enzyme responsible for the hydrolysis of acetylcholine. Studies have shown that it acts as an
allosteric modulator of AChE.[3] This means it binds to a site on the enzyme distinct from the
active site, inducing a conformational change that alters the enzyme's catalytic activity.[3][10]
While specific inhibitory constants (Ki or IC50) for phenyltrimethylammonium are not readily
available in the cited literature, this allosteric interaction is a key aspect of its biochemical
profile.

Nicotinic Acetylcholine Receptor (hnAChR) Agonism
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As a structural analog of the trimethylammonium portion of acetylcholine, PTMA can act as an
agonist at nicotinic acetylcholine receptors (NnAChRs).[11][12] These receptors are ligand-gated
ion channels crucial for fast synaptic transmission in the nervous system.

Upon binding of an agonist like PTMA, the nAChR undergoes a conformational change,
opening a central pore permeable to cations, primarily Na*t and Ca2*. The influx of these ions
leads to depolarization of the cell membrane and initiates downstream signaling cascades. The
a7 nAChR subtype, which is highly permeable to Ca2*, is particularly important in mediating
neuroprotective and anti-inflammatory signals.[13]

Activation of a7 nAChRs can trigger several key intracellular pathways:[13]

o PI3K/Akt Pathway: Calcium influx can lead to the activation of Phosphoinositide 3-kinase
(PI3K), which in turn activates Akt (Protein Kinase B). This pathway is critical for promoting
cell survival and inhibiting apoptosis.

o JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2) and Signal Transducer and Activator of
Transcription 3 (STAT3) pathway can also be activated, playing a role in mediating anti-
inflammatory responses.[6]

 MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including
extracellular signal-regulated kinase (ERK), can be stimulated, influencing gene expression
related to neuronal function and plasticity.[7]
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Caption: Simplified signaling pathway following a7 nAChR activation by an agonist.
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Toxicity and Safety

Phenyltrimethylammonium chloride is classified as toxic if swallowed or in contact with skin.
[2] Appropriate personal protective equipment (PPE), including gloves and eye protection,
should be used when handling the compound.

Table 2: Toxicological Data for Phenyltrimethylammonium Chloride

Metric Species Route Value Reference
LD50 Rat Oral 121 mg/kg [7]
LD50 Rabbit Dermal 309 mg/kg [7]
GHS Hazard ) ] H301 (Toxic if ]

swallowed)

H311 (Toxic in
GHS Hazard - - ) ) [2
contact with skin)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and
biological evaluation of phenyltrimethylammonium and its salts. These protocols are
intended as a guide and may require optimization based on specific laboratory conditions.

Synthesis of Phenyltrimethylammonium lodide

This protocol is adapted from general procedures for the exhaustive methylation of anilines.[7]
Materials:

e Aniline (1.0 equiv.)

e Methyl lodide (= 3.0 equiv.)

e Potassium Carbonate (K2COs, anhydrous, 4.0 equiv.)

¢ Acetonitrile (anhydrous)
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 Diethyl ether

¢ Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline
(1.0 equiv.) and anhydrous potassium carbonate (4.0 equiv.).

e Add anhydrous acetonitrile to dissolve the aniline (concentration of ~1 M).
e While stirring, add methyl iodide (3.0 equiv.) dropwise to the suspension.

e Heat the reaction mixture to reflux (or 60 °C) and stir for 16-24 hours. The formation of a
white precipitate should be observed.[7]

 After the reaction is complete, cool the mixture to room temperature.

e Collect the solid by vacuum filtration and wash the filter cake thoroughly with diethyl ether (3
x volume of acetonitrile) to remove unreacted starting material and byproducts.

e The collected solid is crude phenyltrimethylammonium iodide. For further purification,
recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.

Dry the final product under vacuum to yield a white powder.

Quantitative Analysis by Argentometric Titration

This protocol describes the determination of the purity of phenyltrimethylammonium chloride
by quantifying its chloride content.[14][15]
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Caption: Workflow for the argentometric titration of phenyltrimethylammonium chloride.

Materials:

e Phenyltrimethylammonium chloride (PTMAC) sample
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Standardized 0.1 M Silver Nitrate (AgNOs) solution

Potassium Chromate (K2CrOa) indicator solution (5% w/v)

Deionized water

Burette, conical flask, magnetic stirrer

Procedure:

Accurately weigh approximately 0.15-0.20 g of the PTMAC sample into a 250 mL conical
flask.

e Dissolve the sample in approximately 50 mL of deionized water.

e Add 1 mL of the potassium chromate indicator solution to the flask. The solution will turn
yellow.

 Titrate the PTMAC solution with the standardized 0.1 M AgNOs solution. Swirl the flask
continuously.

e The endpoint is reached upon the first appearance of a permanent reddish-brown precipitate
of silver chromate.

o Record the volume of AgNOs solution used.

o Calculate the purity of the PTMAC sample using the following formula: Purity (%) = (V x M x
MW) / (W x 10) Where:

o V = Volume of AgNOs titrant (mL)
o M = Molarity of AgNOs solution (mol/L)
o MW = Molecular weight of PTMAC (171.67 g/mol )

o W = Weight of the PTMAC sample (g)
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Acetylcholinesterase (AChE) Activity Assay (Ellman's
Method)

This protocol allows for the measurement of AChE activity and can be adapted to screen for
inhibitors or modulators like phenyltrimethylammonium.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.
Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-
colored product (TNB), which can be measured spectrophotometrically at 412 nm.

Materials:

Acetylcholinesterase (AChE) enzyme solution

Phosphate buffer (e.g., 0.1 M, pH 8.0)

Acetylthiocholine iodide (ATCh) solution

DTNB solution

Test compound (Phenyltrimethylammonium) solution at various concentrations

96-well microplate, microplate reader

Procedure:

» Prepare working solutions of AChE, ATCh, and DTNB in the phosphate buffer.

¢ In a 96-well plate, add the following to each well:

o Phosphate buffer

o AChE enzyme solution

o Test compound solution (or buffer for control wells)

¢ Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 10-
15 minutes) to allow the compound to interact with the enzyme.
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Add the DTNB solution to all wells.
Initiate the reaction by adding the ATCh substrate solution to all wells.

Immediately begin monitoring the change in absorbance at 412 nm over time (kinetic mode)
using a microplate reader.

The rate of the reaction (V) is calculated from the linear portion of the absorbance vs. time
plot.

To determine the effect of phenyltrimethylammonium, compare the reaction rates in the
presence of the compound to the control wells (without the compound). Data can be used to
calculate percent inhibition or activation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the phenyltrimethylammonium salt in 0.6-0.7 mL
of a suitable deuterated solvent (e.g., D20, Methanol-da4). The solution should be clear and
free of particulate matter.

'H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the
three methyl groups [-N*(CHs)s] and multiplets in the aromatic region for the five protons of
the phenyl group.

13C NMR: The spectrum will show a signal for the methyl carbons and distinct signals for the
carbons of the phenyl ring (ipso, ortho, meta, para).

Mass Spectrometry (MS):

» Technique: Electrospray ionization (ESI) is well-suited for analyzing pre-charged quaternary
ammonium compounds.

o Expected lon: The primary ion observed will be the phenyltrimethylammonium cation
[CoH14N]* at an m/z corresponding to its molecular mass (136.11 Da).
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e Fragmentation: Fragmentation may occur through the loss of methyl groups or cleavage of
the phenyl ring, although the quaternary nitrogen itself is quite stable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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